1-(3-Aminopropoxy)-3,5-dimethoxybenzene hydrochloride
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Overview
Description
1-(3-Aminopropoxy)-3,5-dimethoxybenzene hydrochloride is an organic compound with a molecular formula of C11H18ClNO3. This compound is characterized by the presence of an aminopropoxy group attached to a dimethoxybenzene ring, making it a versatile molecule in various chemical and biological applications.
Biochemical Analysis
Biochemical Properties
1-(3-Aminopropoxy)-3,5-dimethoxybenzene hydrochloride plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as ornithine decarboxylase, which is involved in the polyamine biosynthetic pathway . This interaction can influence the synthesis of polyamines, which are crucial for cellular proliferation. Additionally, this compound can bind to proteins involved in cellular signaling pathways, affecting their activity and downstream effects.
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the expression of antizyme, a protein that inhibits polyamine biosynthesis and transport . This regulation can lead to changes in cellular proliferation rates and metabolic activity. Furthermore, this compound can induce oxidative stress in mitochondria, impacting cellular respiration and energy production .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that it can induce oxidative stress in mitochondria at low concentrations, while higher concentrations do not affect mitochondrial respiration . This temporal variation in effects highlights the importance of considering dosage and exposure duration in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can modulate cellular proliferation and metabolic activity, while higher doses may lead to toxic or adverse effects. For example, high doses of the compound can induce oxidative stress and apoptosis in splenic cells . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of the compound in biomedical research.
Metabolic Pathways
This compound is involved in various metabolic pathways, including the polyamine biosynthetic pathway. It interacts with enzymes such as ornithine decarboxylase, influencing the synthesis of polyamines . These interactions can affect metabolic flux and metabolite levels, impacting cellular proliferation and metabolic activity. Additionally, the compound can modulate the activity of enzymes involved in amino acid metabolism, further influencing cellular function and metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. It can be transported into cells via the polyamine transport system, allowing it to reach intracellular targets . Once inside the cell, the compound can interact with various binding proteins, influencing its localization and accumulation. These interactions are essential for understanding the compound’s cellular effects and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to mitochondria, where it induces oxidative stress and affects mitochondrial function . Understanding the subcellular localization is crucial for elucidating the compound’s mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Aminopropoxy)-3,5-dimethoxybenzene hydrochloride typically involves the reaction of 3,5-dimethoxyphenol with 3-chloropropylamine hydrochloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of the phenol is replaced by the aminopropoxy group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Aminopropoxy)-3,5-dimethoxybenzene hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The aminopropoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzene derivatives.
Scientific Research Applications
1-(3-Aminopropoxy)-3,5-dimethoxybenzene hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Aminopropoxy)-3,5-dimethoxybenzene hydrochloride involves its interaction with specific molecular targets. The aminopropoxy group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity. The dimethoxybenzene ring can participate in π-π interactions with aromatic residues in proteins, further influencing their function.
Comparison with Similar Compounds
- 1-(3-Aminopropoxy)-3-methoxybenzene hydrochloride
- 1-(3-Aminopropoxy)-4-methoxybenzene hydrochloride
- 1-(3-Aminopropoxy)-2,4-dimethoxybenzene hydrochloride
Comparison: 1-(3-Aminopropoxy)-3,5-dimethoxybenzene hydrochloride is unique due to the specific positioning of the methoxy groups on the benzene ring. This positioning can influence the compound’s reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable molecule for specific applications.
Properties
IUPAC Name |
3-(3,5-dimethoxyphenoxy)propan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3.ClH/c1-13-9-6-10(14-2)8-11(7-9)15-5-3-4-12;/h6-8H,3-5,12H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPMHNQGTLPTYSK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)OCCCN)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100840-66-2 |
Source
|
Record name | 1-(3-aminopropoxy)-3,5-dimethoxybenzene hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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